N-(3-Oxopentanoyl)pyridine-4-carboxamide
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Overview
Description
N-(3-Oxopentanoyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C11H12N2O3 It is known for its unique structure, which includes a pyridine ring substituted with a carboxamide group and an oxopentanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxopentanoyl)pyridine-4-carboxamide typically involves the amidation of pyridine-4-carboxylic acid with 3-oxopentanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxopentanoyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-(3-Oxopentanoyl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-Oxopentanoyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Nicotinamide: Known for its role in cellular metabolism and as a precursor to nicotinamide adenine dinucleotide (NAD+).
Uniqueness: N-(3-Oxopentanoyl)pyridine-4-carboxamide is unique due to the presence of both an oxopentanoyl group and a pyridine ring, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
84794-31-0 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(3-oxopentanoyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-9(14)7-10(15)13-11(16)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,15,16) |
InChI Key |
DIRMCGKTLJJDKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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